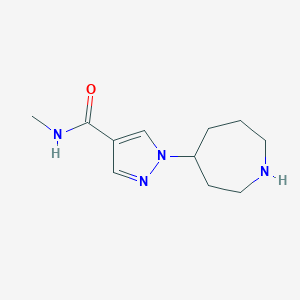
4-(2,3-Dimethylphenyl)piperidine hydrochloride
Descripción general
Descripción
4-(2,3-Dimethylphenyl)piperidine hydrochloride is a compound with the CAS Number: 1370256-43-1 . It has a molecular weight of 225.76 . The IUPAC name for this compound is 4-(2,3-dimethylphenyl)piperidine hydrochloride .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethylphenyl)piperidine hydrochloride consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H19N.ClH/c1-10-4-3-5-13 (11 (10)2)12-6-8-14-9-7-12;/h3-5,12,14H,6-9H2,1-2H3;1H .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-(2,3-Dimethylphenyl)piperidine hydrochloride is a powder at room temperature . It has a melting point range of 295-298°C .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure
4-Piperidinecarboxylic acid hydrochloride has been studied for its crystal and molecular structure using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This research provides insights into the geometric and spectroscopic properties of similar compounds, including 4-(2,3-Dimethylphenyl)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Stereochemistry
The synthesis and stereochemistry of related piperidine compounds have been explored. Studies on cis and trans 1,3-dimethylpiperidin-4-ols and their derived esters provide valuable information on configurations and preferred conformations, which could be relevant for understanding the characteristics of 4-(2,3-Dimethylphenyl)piperidine hydrochloride (Casy & Jeffery, 1972).
Antioxidant Potency
A study on the antioxidant potency of a molecule structurally similar to 4-(2,3-Dimethylphenyl)piperidine hydrochloride highlighted the molecule's ability to act as an antioxidant. This study utilized methods like DPPH and ABTS to verify the efficacy, which could be applicable for related compounds (Dineshkumar & Parthiban, 2022).
Nonlinear Optical Properties
Research on the structure and nonlinear optical performance relationship of piperidine derivatives, such as cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one, provides insights into their potential use in fiber optic communications and optical signal processing. This indicates possible applications for 4-(2,3-Dimethylphenyl)piperidine hydrochloride in similar fields (Tamer, 2016).
Antimicrobial Activities
A compound similar to 4-(2,3-Dimethylphenyl)piperidine hydrochloride was synthesized and screened for antimicrobial activities against various microbes. This kind of research underlines the potential of piperidine derivatives in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Corrosion Inhibition
Piperidine derivatives have been investigated for their effect on the corrosion of copper in sulfuric acid. This study, which includes various piperidine compounds, suggests potential applications of 4-(2,3-Dimethylphenyl)piperidine hydrochloride in corrosion inhibition (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,3-dimethylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12;/h3-5,12,14H,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIIEOFJOMKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



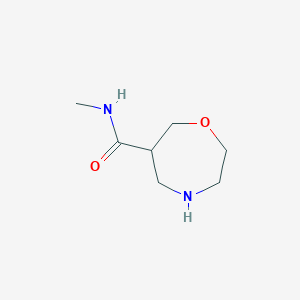
![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)
![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)
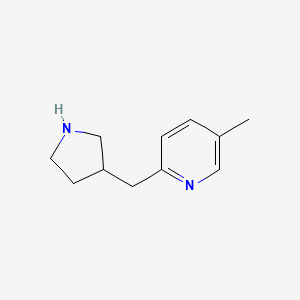
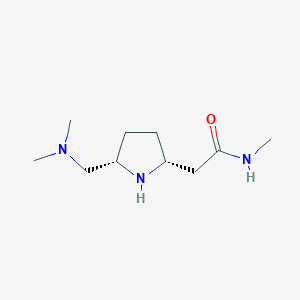
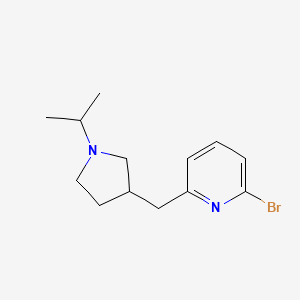
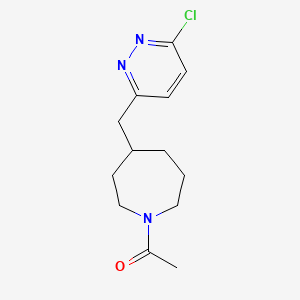
![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)
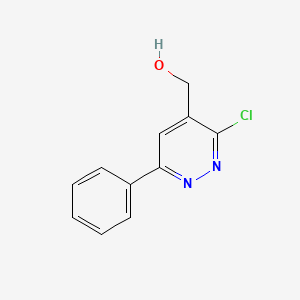
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
